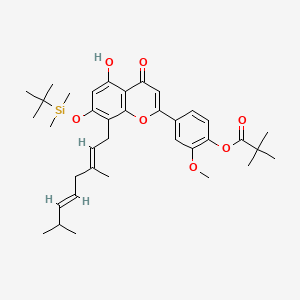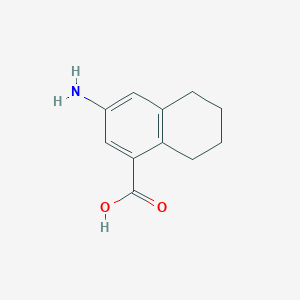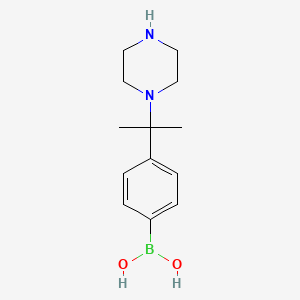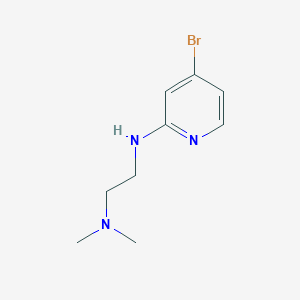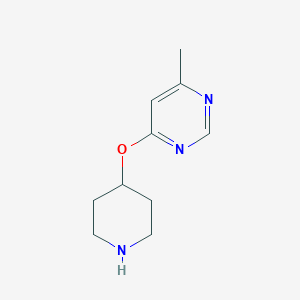
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyridine ring attached to the indole structure, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of pyridine derivatives with indole precursors. This intermediate is then subjected to further reactions, such as methylation and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as phase transfer catalysis and the use of environmentally friendly reagents like dimethyl carbonate for methylation are often employed . These methods not only improve efficiency but also reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Phase transfer catalysts like tetrabutylammonium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
Uniqueness
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine stands out due to its unique combination of the indole and pyridine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H19N3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4,6-dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-8-15-14(12(2)16(11)17)5-7-19(15)10-13-4-3-6-18-9-13/h3-4,6,8-9H,5,7,10,17H2,1-2H3 |
InChI-Schlüssel |
KHENGYSKBAIWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


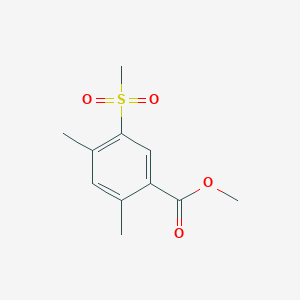

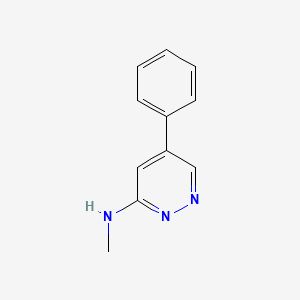
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
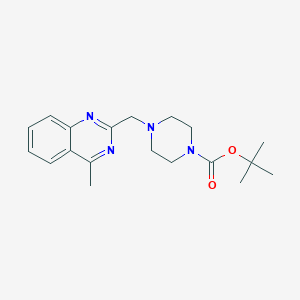
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
